

# Validating the Orthostatic Hypotension Symptom Assessment (OHSA) with Ampreloxetine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Ampreloxetine |           |
| Cat. No.:            | B605500       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Orthostatic Hypotension Symptom Assessment (OHSA) and its validation in clinical trials of **ampreloxetine** for the treatment of neurogenic orthostatic hypotension (nOH). It compares the OHSA with alternative assessment methods and presents supporting experimental data to inform its use in clinical research and drug development.

# Introduction to Orthostatic Hypotension Symptom Assessment (OHSA)

The Orthostatic Hypotension Symptom Assessment (OHSA) is a patient-reported outcome (PRO) instrument designed to measure the severity of the cardinal symptoms of neurogenic orthostatic hypotension (nOH). It is a subscale of the broader Orthostatic Hypotension Questionnaire (OHQ). The OHSA consists of six items, each rated on an 11-point Likert scale from 0 (no symptoms) to 10 (worst possible symptoms). The composite score is the average of the six items.

The six symptoms assessed by the OHSA are:

· Dizziness, lightheadedness, or feeling faint



- Problems with vision (e.g., blurring, seeing spots)
- Weakness
- Fatigue
- Trouble concentrating
- Head and neck discomfort (coat-hanger pain)

The OHSA, particularly item #1 (dizziness/lightheadedness), has been a key endpoint in major clinical trials for nOH therapies.

## **Ampreloxetine and its Mechanism of Action**

**Ampreloxetine** is an investigational, once-daily, selective norepinephrine reuptake inhibitor (NRI) being developed for the treatment of symptomatic nOH. By blocking the norepinephrine transporter (NET), **ampreloxetine** increases the synaptic concentration of norepinephrine, a neurotransmitter crucial for maintaining blood pressure upon standing. This targeted mechanism aims to improve orthostatic tolerance and alleviate the debilitating symptoms of nOH.



Click to download full resolution via product page

**Caption: Ampreloxetine**'s Mechanism of Action. (Within 100 characters)



## Validation of OHSA in Ampreloxetine Clinical Trials

The OHSA has been extensively used as a primary and secondary endpoint in the clinical development program for **ampreloxetine**, including a Phase 2 study and the Phase 3 REDWOOD (NCT03829657) and SEQUOIA (NCT03750552) trials. A new pivotal Phase 3 trial, CYPRESS (NCT05696717), is also underway.

### **Experimental Protocols**

A common study design in the later-phase trials for **ampreloxetine** has been a randomized withdrawal protocol.



Click to download full resolution via product page

**Caption:** Randomized Withdrawal Trial Workflow. (Within 100 characters)



Phase 3 REDWOOD Study (NCT03829657) Protocol Summary:

- Study Design: A 22-week, multicenter study with a 16-week open-label period followed by a 6-week double-blind, placebo-controlled, randomized withdrawal period.[1]
- Patient Population: Patients with a clinical diagnosis of primary autonomic failure (Parkinson's disease, multiple system atrophy [MSA], or pure autonomic failure) and symptomatic nOH.[1]
- Intervention: During the open-label phase, all patients received **ampreloxetine**. Responders were then randomized to either continue **ampreloxetine** or switch to a placebo.
- Primary Endpoint: The primary endpoint for the REDWOOD study in a prespecified subgroup analysis of MSA patients was the change in OHSA composite score.[2]
- Assessments: The OHSA, OHDAS, and standing blood pressure were assessed at baseline and various time points throughout the study.

Phase 2 Study (NCT02705755) Protocol Summary:

- Study Design: A multicenter, three-part study including an ascending-dose phase, a double-blind, placebo-controlled phase, and a 20-week open-label extension phase.[3][4]
- Patient Population: Patients with symptomatic nOH.[3]
- Assessments: OHSA item #1 (dizziness/lightheadedness), supine, seated, and standing blood pressure were key assessments.[3][4]

#### **Quantitative Data from Ampreloxetine Trials**

The following tables summarize the performance of **ampreloxetine** as measured by the OHSA and other relevant endpoints.

Table 1: OHSA Results from the Phase 3 REDWOOD Study (MSA Subgroup)



| Outcome<br>Measure                                                 | Ampreloxetine<br>Group       | Placebo Group | Mean<br>Difference<br>(95% CI) | p-value |
|--------------------------------------------------------------------|------------------------------|---------------|--------------------------------|---------|
| Change in OHSA Composite Score from Randomization                  | Stable                       | Worsened      | -1.6                           | 0.0056  |
| Improvement in OHSA Composite Score after 16-week Open-Label Phase | -2.6 points from<br>baseline | N/A           | N/A                            | N/A     |

Data from a prespecified subgroup analysis of patients with Multiple System Atrophy (MSA) in the REDWOOD trial.[2]

Table 2: Key Efficacy Endpoints from the Phase 3 REDWOOD Study (MSA Subgroup)

| Outcome Measure                           | Ampreloxetine vs. Placebo | p-value |
|-------------------------------------------|---------------------------|---------|
| OHQ Composite Score                       | -1.2                      | 0.0250  |
| OHDAS Item 1 (Standing a short time)      | -2.0                      | 0.0147  |
| 3-minute Standing Systolic Blood Pressure | 15.7 mmHg higher          | 0.0157  |

Data from a prespecified subgroup analysis of patients with MSA in the REDWOOD trial.

Table 3: OHSA Results from the Phase 2 Open-Label Extension Study



| Timepoint | Mean Improvement in OHSA Score | Mean Improvement in OHSA Item #1 Score |
|-----------|--------------------------------|----------------------------------------|
| Week 4    | 1.0 points                     | 2.4 points                             |
| Week 8    | N/A                            | 3.2 points                             |
| Week 12   | N/A                            | 1.7 points                             |
| Week 16   | N/A                            | 2.7 points                             |
| Week 20   | N/A                            | 3.1 points                             |

Data from the open-label extension of the Phase 2 trial in patients with symptomatic nOH.[5][6]

# **Comparison with Alternative Assessment Methods**

While the OHSA is a validated and widely used tool, other assessments are also employed in the evaluation of nOH.

Table 4: Comparison of Assessment Tools for Neurogenic Orthostatic Hypotension



| Assessment Tool                                                 | Description                                                                                       | Advantages                                                                                                               | Disadvantages                                                                               |
|-----------------------------------------------------------------|---------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Orthostatic Hypotension Symptom Assessment (OHSA)               | 6-item patient- reported outcome (PRO) measuring symptom severity.                                | Specific to cardinal<br>symptoms of nOH;<br>validated in multiple<br>clinical trials; sensitive<br>to treatment effects. | Subjective; reliability can be suboptimal for certain items.[7]                             |
| Orthostatic Hypotension Daily Activities Scale (OHDAS)          | 4-item PRO assessing the impact of symptoms on daily activities.                                  | Measures functional impact; acceptable reliability.[7]                                                                   | May be influenced by factors other than nOH (e.g., motor deficits).                         |
| Patient Global<br>Impression of<br>Severity/Change<br>(PGI-S/C) | A single-item global assessment by the patient of their condition's severity or change over time. | Simple and quick to administer; provides a holistic patient perspective.                                                 | Less specific than multi-item questionnaires; may not capture all aspects of the condition. |
| Orthostatic Blood<br>Pressure<br>Measurement                    | Objective<br>measurement of blood<br>pressure changes<br>upon standing.                           | Objective and quantitative; a diagnostic criterion for OH.                                                               | Does not directly measure symptom burden; can be variable.                                  |

A study analyzing the psychometric properties of the Swedish version of the OHQ in patients with parkinsonism found that the reliability of the OHSA was suboptimal (Cronbach's alpha 0.64), whereas it was acceptable for the OHDAS (0.81) and the composite OHQ score (0.79).

#### Conclusion

The Orthostatic Hypotension Symptom Assessment (OHSA) has been rigorously evaluated in the clinical development of **ampreloxetine** and has demonstrated its utility as a primary endpoint for assessing treatment efficacy in patients with neurogenic orthostatic hypotension. The data from the Phase 2 and Phase 3 REDWOOD studies show that **ampreloxetine** leads to statistically significant and clinically meaningful improvements in OHSA scores, which are corroborated by objective measures such as standing blood pressure.



While alternative assessments like the OHDAS and PGI scales provide valuable complementary information on functional impact and overall patient perception, the OHSA remains a critical tool for specifically quantifying the severity of the core symptoms of nOH. The established Minimally Clinically Important Difference (MCID) for the OHSA further enhances its value in interpreting the clinical relevance of treatment effects. For researchers and drug developers in the field of autonomic disorders, the OHSA, particularly in conjunction with **ampreloxetine** studies, serves as a robust benchmark for symptom assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. neurologylive.com [neurologylive.com]
- 2. medrxiv.org [medrxiv.org]
- 3. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampreloxetine Improves Neurogenic Orthostatic Hypotension Symptoms - Practical Neurology [practicalneurology.com]
- 6. Theravance Biopharma Reports New Data from Phase 2 Study of Ampreloxetine (TD-9855) in Presentation at 2019 International Association of Parkinsonism and Related Disorders (IAPRD) World Congress [prnewswire.com]
- 7. The Orthostatic Hypotension Questionnaire in Swedish tested in patients with parkinsonism PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Orthostatic Hypotension Symptom Assessment (OHSA) with Ampreloxetine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605500#validating-orthostatic-hypotension-symptom-assessment-ohsa-with-ampreloxetine]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com